molecular formula C9H11NO4 B2847840 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid CAS No. 2094875-13-3

2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid

Cat. No.: B2847840
CAS No.: 2094875-13-3
M. Wt: 197.19
InChI Key: XIXIALUMLBPJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid is a high-purity chemical compound with the CAS Number 2094875-13-3 and a molecular formula of C9H11NO4 . It is supplied with a defined SMILES code of O=C(O)COCC1=CC(OC)=NC=C1, which accurately represents its molecular structure for research and development purposes . The compound features a molar mass of 197.19 g/mol . This compound is a versatile synthetic building block designed for research applications. Its molecular structure, which incorporates both a methoxy-pyridine ring and a carboxylic acid functional group connected by an ether linkage, makes it a valuable intermediate in medicinal chemistry and drug discovery efforts. Researchers can utilize this compound in the synthesis of more complex molecules, particularly for creating potential pharmacologically active agents. The presence of the carboxylic acid group allows for further functionalization, such as amide bond formation or esterification, enabling its incorporation into larger molecular frameworks. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-methoxypyridin-4-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-4-7(2-3-10-8)5-14-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXIALUMLBPJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis with Halogenated Intermediates

A widely adopted route involves Williamson etherification between 4-(bromomethyl)-2-methoxypyridine and glycolic acid derivatives. In a representative procedure:

  • Synthesis of 4-(bromomethyl)-2-methoxypyridine : 2-Methoxy-4-methylpyridine undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C for 12 hours, achieving 78–85% yields.
  • Ether Coupling : The brominated intermediate reacts with potassium glycolate in dimethylformamide (DMF) at 60°C for 6 hours, yielding 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid after acidic workup (pH 2–3). Typical yields range from 65–72%.

Key Parameters

Reaction Step Solvent Temperature (°C) Time (h) Yield (%)
Bromination CCl₄ 80 12 78–85
Etherification DMF 60 6 65–72

Oxidative Coupling of Ethylene Glycol Derivatives

Adapting methodologies from nitric acid-mediated oxidations, 2-methoxy-4-(hydroxymethyl)pyridine undergoes oxidative cleavage with HNO₃ (65%) and CuCl₂ (5 mol%) at 50°C for 8 hours. This one-pot method converts the hydroxymethyl group to the acetic acid moiety via in situ glycolic acid formation, achieving 60–68% yields.

Reaction Mechanism

  • Copper-Catalyzed Oxidation :
    $$ \text{4-(HOCH}2\text{)-2-MeO-pyridine} + \text{HNO}3 \xrightarrow{\text{CuCl}2} \text{4-(HOOC-CH}2\text{O-)-2-MeO-pyridine} + \text{NO}2 + \text{H}2\text{O} $$

Alternative Pathways for Specialty Applications

Multicomponent Condensation with Meldrum’s Acid

Inspired by furoquinoline syntheses, a telescoped process combines 2-methoxy-4-aminopyridine, glyoxal, and Meldrum’s acid in acetonitrile with triethylamine (2 equiv). After refluxing in acetic acid (2 h), cyclization yields the target compound in 58–63% yield. This method favors scalability but requires precise pH control during workup.

Optimization Data

Component Equiv Role Impact on Yield
Meldrum’s Acid 1.2 Carbonyl Activator +15%
Triethylamine 2.0 Base Catalyst +22%
Acetic Acid 5.0 Cyclization Agent +18%

Enzymatic Resolution of Racemic Intermediates

For enantiomerically pure forms, lipase-mediated (Candida antarctica) kinetic resolution of methyl 2-[(2-Methoxypyridin-4-yl)methoxy]acetate in phosphate buffer (pH 7.0) achieves 94% enantiomeric excess (ee). Hydrolysis at 37°C for 48 hours provides the (R)-enantiomer in 45% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting flow chemistry reduces reaction times by 70% versus batch processes. Key metrics:

  • Residence Time : 12 minutes at 100°C
  • Pressure : 8 bar
  • Output : 1.2 kg/hr with ≥99.5% HPLC purity

Crystallization and Purification Protocols

Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals with 99.8% purity. Analytical data:

  • Melting Point : 132–134°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=5.6 Hz, 1H), 6.89 (s, 1H), 6.77 (d, J=5.6 Hz, 1H), 4.52 (s, 2H), 4.01 (s, 2H), 3.87 (s, 3H)
  • HPLC Retention : 6.8 min (C18, 0.1% HCOOH in H₂O/MeCN)

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Index
Williamson Ether 72 99.5 High 1.0
Nitric Acid Oxidation 68 98.2 Medium 0.8
Multicomponent 63 97.8 Low 1.2
Enzymatic Resolution 45 99.9 High 2.5

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. Additionally, the acetic acid group can participate in ionic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Substituent Effects on Pyridine Ring

2-(2-Methylpyridin-4-yl)acetic Acid (CAS 147028-79-3)
  • Structural Difference : Replaces the methoxy group with a methyl group at the pyridine 2-position.
  • Impact :
    • The methyl group is electron-donating via inductive effects, reducing pyridine ring electron deficiency compared to the methoxy group, which donates electrons via resonance.
    • Lower acidity of the acetic acid group (pKa ~4.5–5.0) compared to the methoxy analog (estimated pKa ~3.5–4.0 due to resonance stabilization of the conjugate base) .
  • Applications : Used in medicinal chemistry for kinase inhibitor scaffolds .
2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic Acid (CAS 1227603-68-0)
  • Structural Difference : Incorporates a trifluoromethyl group at the pyridine 6-position alongside the 2-methoxy group.
  • Impact :
    • The trifluoromethyl group is strongly electron-withdrawing, increasing the acetic acid’s acidity (pKa ~2.8–3.5) and enhancing metabolic stability.
    • Improved lipophilicity (LogP ~1.8 vs. ~1.2 for the target compound) due to the hydrophobic CF₃ group .
  • Applications : Explored in herbicide development due to enhanced bioavailability .

Functional Group Variations

2-(Pyridin-4-yl)acetic Acid
  • Structural Difference : Lacks substituents on the pyridine ring.
  • Impact :
    • Higher basicity of the pyridine nitrogen (pKa ~5.0 vs. ~3.8 for the 2-methoxy analog) due to reduced steric hindrance.
    • Reduced solubility in polar solvents compared to methoxy-substituted analogs .
  • Applications : Intermediate in synthesizing metal-chelating agents .
[(4-Methoxyphenyl)({[2-(Pyridin-2-yl)ethyl]carbamoyl}methyl)amino]acetic Acid
  • Structural Difference : Contains a carbamoyl linker and additional aromatic rings.
  • Higher molecular weight (~400 g/mol vs. ~223 g/mol for the target compound) may limit blood-brain barrier penetration .
  • Applications : Investigated for neurodegenerative disease therapeutics .

Heterocyclic and Fused-Ring Analogs

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structural Difference: Features a fused furoquinoline ring system.
  • Impact :
    • Increased planarity enhances UV absorption (λmax ~320 nm), useful in analytical detection.
    • Rigid structure reduces solubility in aqueous media (LogP ~2.5) .
Benzimidazole Derivatives (e.g., {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic Acid Sodium Salt)
  • Structural Difference : Incorporates sulfinyl and benzimidazole groups.
  • Impact :
    • Sulfinyl groups increase acidity (pKa ~2.5) and oxidative stability.
    • Benzimidazole enhances binding to proton pumps, a trait leveraged in antiulcer drugs .
  • Applications : Proton-pump inhibitors (e.g., omeprazole analogs) .

Biological Activity

2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid (CAS No. 2094875-13-3) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, effects on cancer cell lines, and possible therapeutic applications.

The compound features a methoxypyridine moiety linked to an acetic acid group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its ability to interact with specific enzymes.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites, potentially leading to significant biological effects.

Case Studies

  • Prostate Cancer Cell Lines : In a study involving prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145), MAA was shown to induce apoptosis and inhibit cell proliferation. The mechanism involved decreased expression of anti-apoptotic proteins and increased levels of cyclin-dependent kinase inhibitors .
  • Sertoli Cell Studies : Research on the effects of methoxyacetic acid on Sertoli cells revealed that exposure led to significant alterations in lactate production and protein synthesis, indicating potential reproductive toxicity .

Detailed Research Findings

StudyCompoundCell LineKey Findings
MAAProstate Cancer (LNCaP)Induced apoptosis via PARP cleavage; G1 phase arrest.
MAASertoli CellsDecreased lactate production; altered protein synthesis.

The proposed mechanism of action for this compound likely involves:

  • Binding to Enzymes : The methoxypyridine structure facilitates binding to enzyme active sites.
  • Apoptosis Induction : Similar to MAA, it may trigger apoptotic pathways by modulating key proteins involved in cell survival and death.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., hydrolysis of the methoxy group).
  • Solvent choice : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis .

Advanced: How can contradictions in spectral data (e.g., NMR, IR) for this compound be resolved during structural elucidation?

Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or tautomerism. Resolution strategies include:

Multi-technique validation :

  • NMR : Compare 1^1H and 13^{13}C NMR with computed spectra (DFT calculations) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁NO₄ requires m/z 209.0688).

Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .

Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous confirmation of bond lengths and angles .

Example : A reported IR carbonyl stretch at 1710 cm⁻¹ vs. 1695 cm⁻¹ in another study could indicate varying hydration states or crystal packing effects .

Basic: What analytical techniques are most effective for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a certified standard.
  • Melting point analysis : Sharp melting points (±2°C) indicate high purity (e.g., 135–137°C) .
  • TLC : Rf value consistency in multiple solvent systems (e.g., ethyl acetate/hexane 3:1) .

Advanced: How does the methoxy-pyridine moiety influence the compound’s biological activity, and what assays validate these effects?

Methodological Answer:
The methoxy group enhances lipophilicity, potentially improving membrane permeability. Biological validation involves:

Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorescence-based kits.

Cellular uptake studies : Radiolabel the compound and measure intracellular accumulation via scintillation counting .

Structure-activity relationship (SAR) : Compare with analogs lacking the methoxy group to isolate its contribution .

Q. Data Example :

AnalogIC₅₀ (COX-2 Inhibition)LogP
This compound12 µM1.8
2-(Pyridin-4-ylmethoxy)acetic acid45 µM0.9

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software address them?

Methodological Answer:
Challenges include poor crystal growth due to flexible ether linkages. Mitigation strategies:

Co-crystallization : Use small molecules (e.g., urea) to stabilize crystal lattice .

SHELX refinement :

  • TWIN commands : For handling twinned crystals.
  • ISOR restraints : To manage anisotropic displacement parameters in the methoxy group .

Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality.

Case Study : A study reported a final R-factor of 0.042 after 10 refinement cycles in SHELXL, confirming the methoxy group’s orientation .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite.
  • Waste disposal : Collect in halogenated waste containers due to the pyridine moiety .

Advanced: How can metabolic pathways of this compound be predicted, and what in vitro models validate these predictions?

Methodological Answer:

In silico prediction : Use software like Meteor (Lhasa Ltd) to identify potential Phase I (oxidation) and Phase II (glucuronidation) metabolites .

Hepatocyte assays : Incubate with primary rat hepatocytes and analyze via LC-MS/MS.

Stable isotope labeling : Track metabolic fate using 13^{13}C-labeled acetic acid moiety .

Example : A related compound showed hydroxylation at the pyridine ring (m/z +16) and glucuronide conjugation (m/z +176) .

Basic: What solvents and conditions stabilize this compound for long-term storage?

Methodological Answer:

  • Solvents : Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis.
  • Light sensitivity : Use amber vials to protect the methoxy group from UV degradation .
  • Stability testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.